![molecular formula C44H38Sn2 B14380055 [1,2-Phenylenebis(methylene)]bis(triphenylstannane) CAS No. 87991-74-0](/img/structure/B14380055.png)
[1,2-Phenylenebis(methylene)]bis(triphenylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2-Phenylenebis(methylene)]bis(triphenylstannane): is a chemical compound with the molecular formula C₄₄H₃₈Sn₂ . It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. This compound is known for its unique structure, where two triphenylstannane groups are connected by a 1,2-phenylenebis(methylene) linker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) typically involves the reaction of triphenylstannyl chloride with a suitable 1,2-phenylenebis(methylene) precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(triphenylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2-Phenylenebis(methylene)]bis(triphenylstannane) is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful in various synthetic pathways .
Biology and Medicine:
Industry: In industry, organotin compounds are used as stabilizers in the production of PVC and other polymers. [1,2-Phenylenebis(methylene)]bis(triphenylstannane) could potentially be used in similar applications .
Mecanismo De Acción
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) involves its ability to form stable carbon-tin bonds. These bonds can interact with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Comparación Con Compuestos Similares
- [1,4-Phenylenebis(methylene)]bis(triphenylstannane)
- (Propane-1,3-diyl)bis(triphenylstannane)
- Tetraethyl[1,2-phenylenebis(methylene)]bis(phosphonate)
Uniqueness: What sets [1,2-Phenylenebis(methylene)]bis(triphenylstannane) apart from similar compounds is its specific 1,2-phenylenebis(methylene) linker, which provides unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
87991-74-0 |
|---|---|
Fórmula molecular |
C44H38Sn2 |
Peso molecular |
804.2 g/mol |
Nombre IUPAC |
triphenyl-[[2-(triphenylstannylmethyl)phenyl]methyl]stannane |
InChI |
InChI=1S/C8H8.6C6H5.2Sn/c1-7-5-3-4-6-8(7)2;6*1-2-4-6-5-3-1;;/h3-6H,1-2H2;6*1-5H;; |
Clave InChI |
DWQHKWDUCPOXGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CC2=CC=CC=C2C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


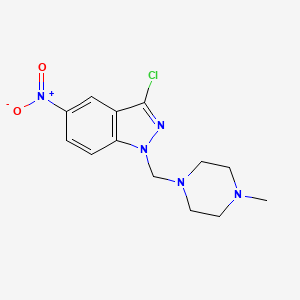
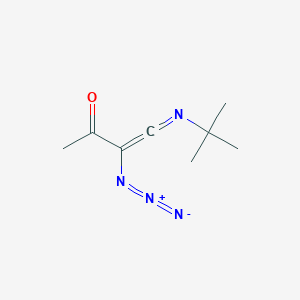


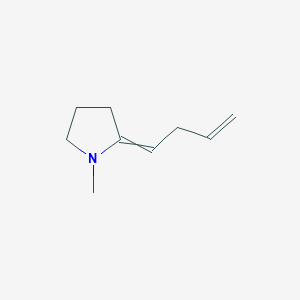
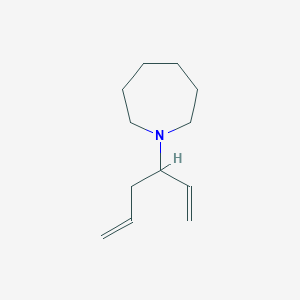
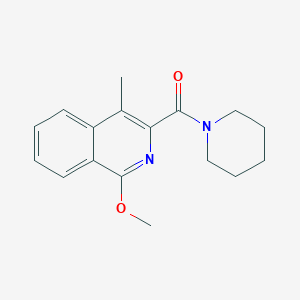
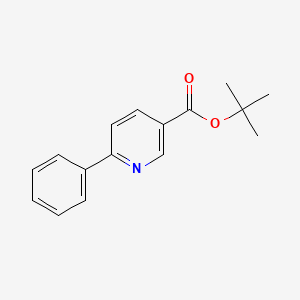
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
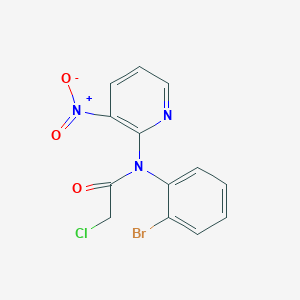
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
